Triphenyllead chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
chloro(triphenyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSWRDMHBJWKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033793 | |
| Record name | Triphenyl lead chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-06-6 | |
| Record name | Chlorotriphenylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenyllead(IV) | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl lead chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Elucidation of Triphenyllead Chloride and Organolead Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organolead Characterization
NMR spectroscopy is a cornerstone technique for the structural elucidation of organolead compounds in both solution and solid states. Multinuclear NMR, including ¹H, ¹³C, and ²⁰⁷Pb, offers a comprehensive view of the molecular framework and the electronic environment of the lead atom.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of organolead compounds. quora.com In many organolead compounds, the ¹H NMR spectrum can confirm the chemical equivalence of protons within specific groups. For example, the ¹H NMR spectrum of tetramethyllead (B1204573) displays a single resonance, indicating that all twelve protons of the four methyl groups are chemically identical, which is consistent with a tetrahedral geometry. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, with the largest changes often observed for the carbon directly bonded to the lead atom. researchgate.net
The analysis of coupling constants, such as ¹J(²⁰⁷Pb-¹³C) and ⁿJ(²⁰⁷Pb-¹H), provides valuable information about the hybridization of the lead atom and the s-character of the carbon-lead bond. researchgate.net An increase in the magnitude of these coupling constants with the addition of electronegative groups, like acetate (B1210297), is attributed to changes in hybridization and effective nuclear charge at the lead atom. researchgate.net It is important to note that while the area under a ¹H-NMR signal can be used to determine the number of protons, this is generally not the case for ¹³C-NMR spectra due to variations in signal intensity for different types of carbon atoms. libretexts.org
Below is a table summarizing typical ¹H and ¹³C NMR data for selected organolead compounds.
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (o-MeOC₆H₄-CH₂)PbPh₂Cl | CDCl₃ | 3.61 (s, 3H, O-Me), 3.74 (s, 2H, CH₂), 6.70–7.51 (complex multiplets, 14H, Ph) | 40.2 (CH₂), 55.1 (O-Me), 109.5, 121.3, 127.0, 127.8, 129.4, 129.9, 130.2, 125.8, 155.5, 159.2 (Ph) |
| Tetramethyllead | Not specified | ~0.712 | Not specified |
Data sourced from references allenpress.com.
Lead-207 (B76081) (²⁰⁷Pb) NMR for Chemical Shift Analysis and Hypercoordination Studies
Lead-207 (²⁰⁷Pb) NMR spectroscopy is a particularly powerful technique for investigating the structure and bonding in organolead compounds. The ²⁰⁷Pb nucleus has a spin of 1/2 and a natural abundance of 22.6%, making it readily accessible for NMR studies. researchgate.net A key feature of ²⁰⁷Pb NMR is its exceptionally wide chemical shift range, spanning over 17,000 ppm, which makes it highly sensitive to the local coordination environment of the lead atom. researchgate.net
This sensitivity is crucial for studying phenomena such as hypercoordination, where the lead atom's coordination number exceeds four. The chemical shift of ²⁰⁷Pb is influenced by both the substituents attached to the lead atom and the solvent used. researchgate.net For instance, the ²⁰⁷Pb NMR chemical shift of (o-methoxybenzyl)triphenyllead was observed at -152.1 ppm, while the corresponding chloride derivative, (o-methoxybenzyl)diphenyllead chloride, showed a shift to 83.8 ppm, indicating a significant change in the lead's electronic environment upon substitution. allenpress.com This large shift is indicative of increased hypercoordination in the chloride compound. allenpress.com
The table below presents ²⁰⁷Pb NMR chemical shift data for a selection of organolead compounds, illustrating the wide range and sensitivity of this technique.
| Compound | ²⁰⁷Pb Chemical Shift (δ, ppm) |
| (o-MeOC₆H₄-CH₂)PbPh₃ | -152.1 |
| (o-MeOC₆H₄-CH₂)PbPh₂Cl | 83.8 |
Data sourced from reference allenpress.com.
Phosphorus-31 (³¹P) NMR for Organophosphorus Ligands
Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing organolead compounds that contain organophosphorus ligands. researchgate.net This technique provides direct information about the phosphorus atom's chemical environment and coordination number. A significant advantage of ³¹P NMR is its wide chemical shift range, which can span from approximately +200 to -300 ppm, allowing for clear differentiation between phosphorus atoms in various coordination states. researchgate.net
In the context of organolead chemistry, ³¹P NMR is used to study the interaction between the lead center and phosphorus-containing ligands. For example, in triphenyllead(IV) diphenylphosphinate (B8688654), ³¹P NMR helps to confirm the formation of Pb-O-P-O-Pb bridges in the polymeric chain structure. nih.gov The chemical shift of the phosphorus nucleus can indicate the nature of the bonding and the geometry around the phosphorus atom. The technique is also valuable for monitoring reactions involving the formation or modification of these ligands.
The following table provides an example of a ³¹P NMR chemical shift for a relevant organophosphorus compound.
| Compound | ³¹P NMR Chemical Shift (δ, ppm) |
| Tri-o-tolyl phosphite | 125 (singlet) |
Data sourced from reference .
Solid-State NMR for Spin-Spin Coupling Investigations
Solid-state NMR (SSNMR) spectroscopy is a powerful method for investigating the structure and bonding of organolead compounds in their crystalline form. A key aspect of SSNMR is the study of spin-spin coupling interactions, which provide insights into the connectivity and geometry of molecules. In the solid state, direct dipolar coupling and the anisotropy of the indirect spin-spin coupling (J-coupling) tensor can be measured, offering information that is averaged out in solution-state NMR. emory.edu
For triphenyl group-14 chlorides, including triphenyllead chloride, SSNMR has been used to study the one-bond nuclear spin-spin coupling between the group-14 nucleus and the chlorine nucleus. While determining the spin-spin coupling parameters for the polymeric this compound proved challenging, analysis of the spinning sideband manifold revealed an unusually large lead chemical shift anisotropy for an organolead(IV) compound. The reduced coupling constant, ¹K, is often used for comparing spin-spin coupling between different spin pairs. Theoretical calculations using ZORA-DFT (Zeroth-Order Regular Approximation Density Functional Theory) complement experimental data, helping to elucidate the contributions of different mechanisms (Fermi-contact, spin-dipolar, paramagnetic spin-orbit) to the coupling tensor.
The table below summarizes experimental and theoretical findings for spin-spin coupling in triphenyl group-14 chlorides.
| Spin-Pair | Experimental ¹Kiso (10¹⁹ T² J⁻¹) | Theoretical ¹Kiso (10¹⁹ T² J⁻¹) |
| ¹³C-³⁵/³⁷Cl | Negative | Negative |
| ²⁹Si-³⁵/³⁷Cl | Negative | Negative |
| ¹¹⁷/¹¹⁹Sn-³⁵/³⁷Cl | Negative | Negative |
| ²⁰⁷Pb-³⁵/³⁷Cl | Not determined | Negative |
Data sourced from reference . The magnitude of ¹Kiso increases down group-14.
Vibrational Spectroscopy: Infrared (IR) Analysis
Vibrational spectroscopy, particularly infrared (IR) analysis, is a valuable tool for the structural characterization of this compound and its analogs. acs.orgnist.gov IR spectra provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups and the nature of chemical bonds.
In organolead compounds, IR spectroscopy is used to study the vibrations associated with the Pb-C bonds and the phenyl ligands. For triphenyllead halides, the skeletal stretching modes are of particular interest. In solution, these compounds are monomeric, and their IR spectra can be assigned based on a C₃v symmetry for the PbC₃ skeleton. The symmetric (a₁) and asymmetric (e) Pb-C₆H₅ stretching modes are both IR active. The symmetric stretch typically appears around 200 cm⁻¹, while the asymmetric stretch is observed near 224 cm⁻¹.
In the solid state, the IR spectra of triphenyllead halides suggest a polymeric structure with halogen bridges, similar to solid trimethyllead (B1239934) halides. This is indicated by changes in the spectra compared to the solution phase. For instance, this compound in the solid state exhibits a different IR spectrum than in a benzene (B151609) solution. A strong, sharp band around 1430 cm⁻¹ is often characteristic of a benzene ring vibration where the lead atom is directly bonded to the ring.
The table below presents key IR absorption bands for this compound.
| Compound | State | Pb-C₆H₅ Symmetric Stretch (cm⁻¹) | Pb-C₆H₅ Asymmetric Stretch (cm⁻¹) | Pb-Cl Stretch (cm⁻¹) |
| This compound | Solution (Benzene) | ~200 | ~224 | Isotopic splitting observed |
| This compound | Solid | Changes from solution | Changes from solution | Not explicitly assigned |
Data sourced from reference .
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its organolead analogs through the analysis of their fragmentation patterns. nih.govresearchgate.net When a molecule is ionized in the mass spectrometer, it forms a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org
The fragmentation of the molecular ion provides valuable structural information. libretexts.org For aromatic compounds like this compound, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org The fragmentation patterns of organolead compounds can be complex, but they often involve the cleavage of the lead-carbon or lead-halogen bonds. For instance, in the mass spectrum of this compound, one might expect to see fragments corresponding to the loss of a chlorine atom or phenyl groups.
In a study of organolead(IV) dimethylarsinates and diphenylphosphinates, mass spectrometry was used alongside other techniques to characterize the compounds. nih.gov The observed fragmentation patterns helped to confirm the proposed structures, which featured chain-like arrangements with bridging ligands. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, general principles of mass spectrometry suggest that the spectrum would be characterized by the molecular ion peak and peaks corresponding to the sequential loss of phenyl and chloride ligands.
The table below lists the molecular weight of this compound, which corresponds to the m/z of its primary molecular ion.
| Compound | Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₈H₁₅ClPb | 474.0 |
Data sourced from reference nist.gov.
High-Resolution and High-Mass Accuracy Mass Spectrometry
High-resolution and high-mass accuracy mass spectrometry provides the capability to determine the elemental composition of an ion by measuring its mass-to-charge ratio (m/z) with very high precision. This is a critical tool in the identification of organometallic compounds and their fragments. Techniques like inductively coupled plasma mass spectrometry (ICP-MS), often coupled with HPLC, enable the speciation and quantification of organolead compounds, including this compound, with high sensitivity and low detection limits. researchgate.netrsc.org
The precision of high-resolution mass spectrometry allows for the confident identification of molecular ions and fragments. For example, ESI-DART-MS (Direct Analysis in Real Time) analysis of an organolead compound yielded a fragment ion with an observed mass of 483.1202 m/z, demonstrating the high accuracy achievable. nsf.gov This level of precision is essential for differentiating between compounds with similar nominal masses and for confirming the elemental composition of unknown analytes or reaction products in the study of organolead chemistry. lcms.cz
Isotopic Pattern Analysis for Metal Element Identification
A key feature in the mass spectrometry of lead-containing compounds is the characteristic isotopic pattern of lead. scispace.comresearchgate.net Lead has four stable, naturally occurring isotopes: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. mdpi.com The relative abundance of these isotopes is constant in nature, providing a unique fingerprint in a mass spectrum that unequivocally identifies the presence of lead in an ion. scispace.comresearchgate.net
This isotopic cluster, or pattern, is invaluable for confirming the composition of lead-containing ions and their fragments. scispace.comnih.gov The spacing and relative intensities of the peaks in the cluster are used to confirm the number of lead atoms present in a given ion. upce.cz The theoretical isotopic distribution can be calculated and compared with the experimental spectrum to validate the assignment of a peak. scispace.comresearchgate.net This analysis is a fundamental step in interpreting the mass spectra of compounds like this compound and its derivatives.
Table 1: Natural Isotopic Abundance of Lead
| Isotope | Natural Abundance (%) | Mass (amu) |
|---|---|---|
| ²⁰⁴Pb | ~1.4 | 203.973 |
| ²⁰⁶Pb | ~24.1 | 205.974 |
| ²⁰⁷Pb | ~22.1 | 206.976 |
| ²⁰⁸Pb | ~52.4 | 207.977 |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. uol.de For organolead compounds, this technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which collectively define the solid-state structure. nih.govuhu-ciqso.es
Single Crystal X-ray Diffraction for Coordination Geometry and Intermolecular Interactions
Single crystal X-ray diffraction (SC-XRD) analysis of this compound reveals a polymeric chain structure in the solid state. dokumen.pub The structure consists of trigonal bipyramidal units where the lead atom is five-coordinate, linked by bridging chloride ions. dokumen.pub This type of hypervalent coordination is common in organolead halides. nih.gov
Table 2: Selected Structural Data for (o-MeOC₆H₄CH₂)PbPh₂Cl
| Parameter | Value | Reference |
|---|---|---|
| Pb-O Distance | 2.845(3) Å | allenpress.comnsf.gov |
| Pb-Cl Distance | 2.555(1) Å | nsf.gov |
| Geometry at Pb | Distorted Trigonal Bipyramidal | allenpress.comnsf.gov |
Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Architecture
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.commdpi.com By mapping properties onto this surface, one can identify the types and relative importance of various non-covalent contacts, such as hydrogen bonds and van der Waals interactions, that direct the crystal packing. uzh.ch
Analysis of Intramolecular Hypercoordination and Secondary Bonding
The concept of hypercoordination in organolead chemistry refers to the expansion of the coordination number of the lead atom beyond the typical four for Pb(IV). This is often facilitated by the presence of electronegative substituents and intramolecular donor atoms. allenpress.comresearchgate.net The interaction between the Lewis acidic lead center and a Lewis basic donor atom is termed a secondary bond. allenpress.comallenpress.com
In organolead halides, replacing a phenyl group with a chlorine atom significantly increases the Lewis acidity of the lead atom. allenpress.comresearchgate.net This enhancement dramatically strengthens intramolecular secondary bonds. For example, in (o-methoxybenzyl)diphenyllead chloride, the Pb-O secondary bond is significantly shorter (2.845(3) Å) compared to its triphenyl analog (3.362(4) Å). allenpress.comnsf.govresearchgate.net This stronger interaction causes a significant distortion of the geometry around the lead atom from tetrahedral towards trigonal bipyramidal (TBP). nsf.govallenpress.com The degree of this distortion can be quantified and correlates with the strength of the secondary bond, providing a clear example of how electronic effects can tune the structure and reactivity of organolead compounds. nsf.govallenpress.com
X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. rsc.org It is not limited by the physical state of the sample, allowing for analysis of crystalline powders, solutions, and amorphous solids. nih.gov An XAS spectrum is typically divided into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which provide detailed information about the lead environment in compounds like this compound. rsc.orgnih.gov
The XANES region, which encompasses the absorption edge, provides information on the formal oxidation state and the coordination geometry of the lead atom. rsc.orgmdpi.com For instance, the energy of the absorption edge can be calibrated with known standards to confirm the Pb(IV) oxidation state in this compound. rsc.org Furthermore, pre-edge features, which arise from transitions of core electrons to unoccupied valence orbitals (like the Pb 6d states), are sensitive to the symmetry of the metal's environment. nih.govresearchgate.net High-Energy Resolution Fluorescence Detection (HERFD) XAS, a more advanced variant, can resolve subtle spectral features, helping to precisely identify the chemical environment around the lead atom by revealing details about the hybridization between Pb p and d states. researchgate.net
The EXAFS region, extending several hundred eV past the edge, contains information about the local coordination environment, including the number, type, and distance of neighboring atoms. nih.govresearchgate.net Analysis of the EXAFS spectrum for this compound would yield precise measurements of the Pb-C (phenyl) and Pb-Cl bond lengths and their respective coordination numbers. In studies of other lead compounds, EXAFS has been successfully used to show lead coordinated to four oxygen ligands at a distance of approximately 2.50 Å. researchgate.net By combining experimental XAS data with theoretical calculations, such as those from Density Functional Theory (DFT), a highly detailed molecular-scale understanding of the local structure can be achieved. acs.org
| Spectroscopic Region | Information Obtained | Application to this compound |
|---|---|---|
| XANES | Oxidation state, coordination geometry (e.g., tetrahedral, octahedral). rsc.orgmdpi.com | Confirmation of Pb(IV) oxidation state; characterization of the coordination geometry around the lead center. |
| EXAFS | Number of neighboring atoms, bond distances, and type of neighboring atoms. nih.govresearchgate.net | Determination of Pb-C and Pb-Cl bond lengths and coordination numbers. |
Other Spectroscopic Techniques for Electronic and Molecular Properties
Beyond XAS, other spectroscopic methods are crucial for understanding the electronic transitions and photophysical behavior of this compound and its analogs.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. khanacademy.org These electronic transitions typically involve electrons moving from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The resulting spectrum plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax. mhlw.go.jp
For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the phenyl rings. The presence of the lead-chloride group can influence the position and intensity of these bands. In a study of the related compound, tert-butyl lead chloride, a λmax was observed at 214 nm. ajrconline.org This represented a hypsochromic (blue) shift from the precursor's λmax of 221 nm. ajrconline.org Such shifts can be caused by factors that alter the energy gap between the ground and excited states, including the introduction of different substituents or changes in solvent polarity. fiveable.me
| Compound | λmax (nm) | Reference |
|---|---|---|
| tert-butyl chloride (Precursor) | 221 | ajrconline.org |
| tert-butyl lead chloride | 214 | ajrconline.org |
The electronic transitions observed in these organometallic compounds are governed by selection rules. libretexts.org The Laporte selection rule, for instance, forbids transitions between orbitals of the same symmetry (e.g., d-d transitions in centrosymmetric complexes), while the spin selection rule forbids transitions between states of different spin multiplicity. libretexts.orglibretexts.org
Fluorescence is the emission of light from a molecule after it has absorbed light. This process involves the transition of an electron from an excited singlet state back to the ground state. A key feature of fluorescence is the Stokes shift, which is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. theinstituteoffluorescence.com
The fluorescence properties of organolead halides can be complex and are highly sensitive to their molecular structure and environment. While some studies have used fluorescent probes to measure the effect of this compound on the fluidity of model membranes, the results can appear contradictory, with some indicating an increase in fluidity and others a decrease. nih.govnih.gov
More direct insights come from studies of organolead halide perovskites, which are known for their luminescent properties. scielo.org.mxacs.org The fluorescence in these materials is often linked to the degree of distortion in the lead-halide coordination environment. nih.gov Different synthesis conditions can lead to the formation of multiple emissive states or surface trap states, resulting in complex luminescence spectra with more than one peak. scielo.org.mxosti.gov The photoluminescence (PL) of these materials is also highly sensitive to the surrounding atmosphere; for example, PL can be enhanced by exposure to molecular oxygen, which is thought to passivate surface defects. acs.orgchemrxiv.org
Furthermore, the presence of halide ions can quench fluorescence. theinstituteoffluorescence.com Chloride is known to be an effective fluorescence quencher for certain classes of dyes, a phenomenon described by Stern-Volmer kinetics. theinstituteoffluorescence.com This quenching mechanism could potentially influence the fluorescence behavior of organolead compounds in solution. The broadband orange-light emission observed in some two-dimensional lead bromide frameworks, with a high photoluminescence quantum efficiency (PLQE) of 86%, highlights the potential for strong luminescence in this class of materials, contingent on their specific crystal structure. nih.gov
| Compound/System | Fluorescence Observation | Key Finding | Reference |
|---|---|---|---|
| This compound in model membranes | Effect on fluorescent probes | Reports conflict on whether TPhL increases or decreases membrane fluidity. | nih.govnih.gov |
| Organolead Halide Perovskites | Intrinsic Photoluminescence (PL) | PL is sensitive to the coordination environment, precursor ratios, and atmospheric conditions (e.g., O₂). | scielo.org.mxacs.orgnih.govchemrxiv.org |
| Pb₁₁Br₁₄₄ | Intrinsic Photoluminescence (PL) | Exhibits strong broadband orange-light emission with a high quantum efficiency (86%). | nih.gov |
| Fluorescent dyes with Chloride | Fluorescence Quenching | Chloride ions can act as effective quenchers of fluorescence for certain molecules. | theinstituteoffluorescence.com |
Reactivity and Mechanistic Investigations of Triphenyllead Chloride
Carbon-Lead Bond Reactivity
The carbon-lead (C-Pb) bond in triphenyllead chloride is relatively weak, making it susceptible to cleavage under various conditions. wikipedia.org This susceptibility underpins its utility in several synthetic transformations.
Homolytic Cleavage and Radical Formation
The C-Pb bond can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the carbon and lead atoms, resulting in the formation of free radicals. wikipedia.orgpharmacy180.com This process can be initiated by heat or light. pressbooks.pub The formation of triphenyllead radicals makes triphenyllead compounds effective as radical initiators. wikipedia.org Studies have shown that under UVB irradiation, this compound can enhance the formation of radical species, suggesting a homolytic cleavage pathway. researchgate.net This reactivity is a key aspect of its chemical behavior and has been explored in various contexts. masterorganicchemistry.com
Transmetalation Reactions
Transmetalation involves the transfer of an organic group from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, for instance, with boronic acids. wikipedia.org In these reactions, a phenyl group is transferred from the lead atom to the other metal center. This process is a fundamental step in many cross-coupling reactions and highlights the utility of organolead compounds in organic synthesis. wikipedia.orgnih.gov
Coupling Reactions for Biaryl Synthesis
Triphenyllead compounds are utilized in coupling reactions to form biaryls, which are important structural motifs in many organic molecules. organic-chemistry.orgnih.govrsc.org Due to the higher reactivity of organolead compounds compared to their organotin counterparts, they are particularly useful for synthesizing sterically hindered biaryls. wikipedia.org These reactions often proceed via a palladium-catalyzed cross-coupling mechanism, such as the Suzuki-Miyaura reaction, where the organolead compound acts as the source of an aryl group. nih.govresearchgate.net The general scheme involves the reaction of an aryl halide with an organolead reagent in the presence of a palladium catalyst. organic-chemistry.orgrsc.org
Ligand Exchange and Adduct Formation Mechanisms
The lead atom in this compound is a Lewis acid, meaning it can accept electron pairs from donor molecules (ligands). researchgate.netallenpress.comrsc.org This property governs its ability to undergo ligand exchange and form adducts with various organic ligands and solvents. researchgate.netallenpress.comacs.org
Interaction with Organic Ligands and Solvents
This compound reacts with a variety of Lewis bases, including those with oxygen, nitrogen, and sulfur donor atoms, to form adducts. researchgate.netcdnsciencepub.comresearchgate.net 207Pb NMR spectroscopy has been a valuable tool for studying these interactions in solution. researchgate.net Studies have shown that this compound forms five-coordinate adducts with various monodentate and bidentate bases in solvents like dichloromethane (B109758) and acetonitrile. researchgate.net The exchange between the free and complexed forms of the lead compound is often rapid, even at low temperatures. researchgate.net The mechanism of ligand substitution can be associative, dissociative, or an interchange mechanism. libretexts.orglibretexts.orgsolubilityofthings.com A dissociative mechanism, for example, involves the initial breaking of a bond to form a lower-coordinate intermediate, followed by coordination of the new ligand. researchgate.net
Secondary Bonding and Lewis Acidity of the Lead Center
The Lewis acidity of the lead center in organolead compounds like this compound can lead to the formation of secondary bonds, which are weaker than covalent bonds but still have a significant influence on the molecular structure. researchgate.netallenpress.comallenpress.com For example, in compounds with a pendant donor group, an intramolecular interaction can occur between the donor atom (like oxygen or nitrogen) and the lead atom. researchgate.netallenpress.comnsf.gov This interaction pushes the geometry around the lead atom from a simple tetrahedron towards a trigonal bipyramidal structure. researchgate.netallenpress.comnsf.gov
The presence of an electron-withdrawing group, such as the chlorine atom in this compound, enhances the Lewis acidity of the lead center compared to, for instance, tetraphenyllead (B147485). researchgate.netallenpress.comnsf.gov This increased acidity strengthens the secondary bonding interactions. For instance, the Pb-O internuclear distance in (o-methoxybenzyl)diphenyllead chloride is significantly shorter than in the corresponding triphenyllead derivative, indicating a stronger interaction due to the enhanced Lewis acidity of the lead atom. researchgate.netallenpress.comnsf.gov This trend of increasing Lewis acidity down Group 14 (Si < Ge < Sn < Pb) has been demonstrated through structural analyses. researchgate.netallenpress.comnsf.gov
Decomposition Pathways and Stability Studies
This compound exhibits a degree of stability under standard conditions but is susceptible to degradation through various environmental and chemical triggers. Its decomposition pathways are influenced by factors such as light, heat, and biological agents.
Environmental and Biological Degradation Mechanisms
The environmental fate of this compound is of significant interest due to the recognized toxicity of organolead compounds. Under the influence of UVB irradiation, this compound has been shown to enhance the pro-oxidant effects of the radiation, suggesting the formation of radical species. researchgate.netresearchgate.net This process is particularly relevant in the context of its interaction with biological membranes, where it can increase fluidity and, under UVB, significantly promote lipid peroxidation. researchgate.netresearchgate.net The degradation of organolead compounds in the environment is generally understood to proceed via a sequential dealkylation or dearylation process, ultimately leading to inorganic lead. researchgate.net While specific microbial degradation pathways for this compound are not extensively detailed in the provided research, the general mechanism for xenobiotic compounds involves enzymatic actions that can break down complex organic structures into simpler, less toxic compounds. chemijournal.commdpi.com In soil, the degradation of similar tetraalkyllead compounds is known to occur, transforming them into inorganic lead, with trialkyllead species being significant intermediates. researchgate.net The presence of microorganisms can be partially responsible for the disappearance of such compounds in soil. researchgate.net
The stability of this compound is also a factor in its environmental persistence. While considered relatively stable, it can undergo decomposition. For instance, related compounds like triphenyllead isocyanate have been observed to decompose at temperatures between 180–200°C. researchgate.net This suggests that this compound likely has a threshold for thermal decomposition, beyond which the lead-carbon bonds will cleave.
Mechanistic Studies on Specific Reactions Involving this compound
The reactivity of this compound is characterized by its participation in reactions that lead to the formation of more complex organolead structures and its interaction with chalcogens.
Formation Mechanisms of Tetraaryllead Compounds
The synthesis of tetraaryllead compounds can occur through various mechanisms, often involving more reactive organometallic reagents. While not a direct reaction of this compound, the formation of tetraphenyllead from lead(II) chloride and phenyllithium (B1222949) provides insight into the plausible steps. A proposed mechanism suggests that the reaction proceeds through the formation of triphenyllead-lithium, which then reacts with phenyllithium to yield tetraphenyllead. uni.edu This indicates that a triphenyllead moiety can act as a precursor. Another general method for preparing hexaaryldileads, which can be precursors to tetraaryllead compounds, involves the reaction of lead(II) chloride with arylmagnesium halides. researchgate.net
A more direct pathway to a tetra-substituted lead compound from this compound involves its reaction with an appropriate organolithium or Grignard reagent. For example, the reaction of this compound with a transient aryllithium, formed in situ from 1-bromo-2-(methoxymethyl)benzene (B1281725) and n-butyllithium, yields the corresponding tetraaryllead compound. nsf.gov This type of reaction follows a standard nucleophilic substitution pattern at the lead center.
Chalcogen Insertion Reactions
This compound is a versatile precursor for the synthesis of organolead compounds containing chalcogen elements (sulfur, selenium, and tellurium). The insertion of a chalcogen atom typically involves the reaction of this compound with a lithiated triphenylplumbyl chalcogenide. For instance, triphenylplumbyllithium reacts with elemental sulfur, selenium, or tellurium to form intermediate lithium triphenylplumbyl chalcogenides ((C₆H₅)₃PbELi, where E = S, Se, Te). researchgate.net These intermediates then react with this compound to yield bis(triphenyllead)chalcogenides ((C₆H₅)₃Pb-E-Pb(C₆H₅)₃). researchgate.net
Table 1: Products of Chalcogen Insertion Reactions with this compound
| Reactant 1 | Reactant 2 | Product | Reference |
| (C₆H₅)₃PbSLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-S-Pb(C₆H₅)₃ | researchgate.net |
| (C₆H₅)₃PbSeLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-Se-Pb(C₆H₅)₃ | researchgate.net |
| (C₆H₅)₃PbTeLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-Te-Pb(C₆H₅)₃ | researchgate.net |
These reactions demonstrate the electrophilic character of the lead atom in this compound and the nucleophilicity of the lithium plumbyl (B1237000) chalcogenide intermediates.
Interactions with Biological Systems at the Molecular Level (Mechanistic Focus)
The toxicological properties of this compound are rooted in its interactions with biological macromolecules, particularly enzymes.
Enzyme Binding and Carbon-Metal Bond Cleavage (e.g., Organomercurial Lyase MerB)
The bacterial enzyme organomercurial lyase (MerB) is known for its unique ability to catalyze the protonolysis of the carbon-mercury bond in a variety of organomercurial compounds. nih.govuniprot.orgresearchgate.net This detoxification process is crucial for bacterial resistance to mercury. nih.gov Interestingly, studies have shown that MerB can also interact with other organometallic compounds, including those of tin and lead. acs.orgnih.govresearchgate.net
Research on the interaction of organolead compounds with MerB from E. coli has provided significant insights into the mechanism of carbon-metal bond cleavage. While this compound itself was not the direct subject of these specific studies, the findings with analogous compounds like trimethyllead (B1239934) (TML) and diethyllead (B1201037) (DEL) are highly informative. acs.orgnih.govresearchgate.net
It has been demonstrated that the initial binding of organometallic compounds to MerB occurs at the aspartate residue D99. acs.orgmorressier.com In the case of TML, the compound acts as an inhibitor and remains bound to D99 without undergoing cleavage. acs.orgresearchgate.net In contrast, DEL is a substrate for MerB. Following the initial binding to D99, the carbon-lead bonds in DEL are cleaved, and the resulting Pb(IV) ion becomes coordinated to the catalytically important cysteine residues C96 and C159, in addition to D99. acs.orgnih.govresearchgate.net This process is an exothermic reaction. acs.orgnih.gov
These findings suggest a two-step mechanism for the interaction of certain organolead compounds with MerB:
Initial Binding: The organolead compound first binds to the D99 residue in the active site. This step is crucial for substrate selectivity. morressier.com
Bond Cleavage and Product Formation: For substrates like DEL, this initial binding is followed by the cleavage of the carbon-lead bond. The resulting inorganic lead ion then coordinates to the key cysteine residues, completing the detoxification process from the perspective of the organic moiety.
Table 2: Interaction of Organolead Compounds with Organomercurial Lyase (MerB)
| Organolead Compound | Interaction with MerB | Binding Site(s) | Reference |
| Trimethyllead (TML) | Inhibition | D99 | acs.orgresearchgate.netmorressier.com |
| Diethyllead (DEL) | Substrate (cleavage) | Initial: D99; Final (PbIV): C96, D99, C159 | acs.orgnih.govresearchgate.netmorressier.com |
The ability of MerB to cleave the carbon-lead bond in certain organolead compounds highlights a potential avenue for bioremediation, although the inhibition by other organolead species like TML presents a challenge. acs.orgnih.gov The mechanism underscores the critical role of specific amino acid residues in the active site in both substrate recognition and the catalytic cleavage of the metal-carbon bond.
Influence on Protein Structure and Function (e.g., Serum Albumin)
This compound (TPhPb) has been shown to interact with proteins, notably affecting the structure and function of serum albumin. Research indicates that TPhPb does not induce protein oxidation, as measured by the formation of carbonyl groups in bovine serum albumin (BSA). nih.govresearchgate.net However, it does have a discernible effect on other aspects of protein structure.
A primary finding is the dose-dependent decrease in the content of sulfhydryl (SH-) groups in serum albumin. nih.govresearchgate.net This reduction occurs both when TPhPb is acting alone and when it is combined with UVB irradiation. nih.govresearchgate.net The interaction with sulfhydryl groups suggests a specific mode of chemical reactivity with certain amino acid residues within the protein. In contrast, UVB irradiation by itself typically leads to the reduction of disulfide (S-S) bonds, the formation of free SH- and carbonyl (CO) groups, and a decrease in the fluorescence intensity of tryptophan residues in BSA. nih.govresearchgate.netresearchgate.net While TPhPb also affects SH- groups, its mechanism is distinct from that of UVB-induced protein modification as it does not lead to an increase in carbonyl groups. nih.govresearchgate.net
The interaction between chloride ions and human serum albumin (HSA) has been studied using nuclear magnetic resonance (NMR), revealing the presence of rapid internal motion at the anion binding sites. lth.se While not directly studying TPhPb, this research highlights that the binding of ions like chloride can be sensitive to and report on the dynamic nature of protein structures. lth.se
Table 1: Effects of this compound on Bovine Serum Albumin (BSA)
| Condition | Effect on Carbonyl (CO) Groups | Effect on Sulfhydryl (SH-) Groups |
|---|---|---|
| This compound Alone | No induced oxidation (no increase in CO groups) nih.govresearchgate.net | Dose-dependent decrease nih.govresearchgate.net |
| This compound + UVB Irradiation | No induced oxidation (no increase in CO groups) nih.govresearchgate.net | Dose-dependent decrease nih.govresearchgate.net |
| UVB Irradiation Alone | Formation of CO groups nih.govresearchgate.netresearchgate.net | Formation of free SH- groups (from S-S bond reduction) nih.govresearchgate.netresearchgate.net |
Membrane Interactions and Permeability Alterations
This compound exerts a significant influence on the structure and properties of biological and model membranes. Studies indicate that TPhPb interacts with the lipid phase of membranes, leading to alterations in their physical characteristics. nih.gov
When compared to its organotin analogue, triphenyltin (B1233371) chloride (TPhT), TPhPb has been found to be less active in modifying model membranes. nih.gov TPhT shows a more pronounced ability to increase the fluidity of both the hydrophobic and hydrophilic regions of liposome (B1194612) membranes. nih.gov Electrical measurements on model lipid membranes also confirm that TPhT interacts more actively than TPhL, causing changes in the transmembrane voltage. nih.govpjoes.com
The interaction of TPhPb with membranes can lead to increased permeability. This is evidenced by studies showing that TPhPb induces hemolysis of erythrocytes, indicating a loss of membrane integrity. nih.gov The compound's amphiphilic nature, allowing it to dissolve in both lipid and aqueous environments, is a key factor in its ability to penetrate and disrupt the lipid bilayer, potentially creating structural defects that alter permeability. bibliotekanauki.pl
Table 2: Summary of this compound's Membrane Interactions
| Membrane System | Observed Effect | Influencing Factors | Reference |
|---|---|---|---|
| Liposome Membranes | Increased fluidity | - | nih.govresearchgate.netnih.gov |
| Planar Lipid Membranes | Destabilization | pH (acidic conditions decrease the effect) | nih.gov |
| Pig Erythrocytes | Hemolysis | pH (acidic conditions decrease the effect) | nih.gov |
| Erythrocyte Ghosts | Decreased fluidity, Decreased osmotic stability | TPhL Concentration | nih.gov |
| Model Lipid Membranes | Changes in transmembrane voltage | TPhL Concentration | pjoes.com |
Pro-oxidant Effects and Radical Generation under Photo-Irradiation
On its own, this compound does not appear to be a potent pro-oxidant, as it does not induce lipid peroxidation in liposomes. nih.govresearchgate.net However, its behavior changes dramatically in the presence of ultraviolet radiation.
Under UVB irradiation, TPhPb significantly enhances the pro-oxidant action of the radiation, an effect that is dependent on both the concentration of the compound and the intensity of the light. nih.govresearchgate.net This synergistic effect strongly suggests that the toxicity of TPhPb is amplified under photo-irradiation due to the formation of radical forms of the compound. nih.govresearchgate.net The photochemical degradation of triphenyllead compounds can lead to the formation of free radicals. core.ac.uk
The generation of these radicals under UVB light leads to increased lipid peroxidation. nih.govresearchgate.net This pro-oxidant effect can be mitigated by the presence of antioxidants. Studies have shown that Trolox, a water-soluble analog of vitamin E, can suppress the TPhPb-enhanced, UVB-induced lipid peroxidation. nih.govresearchgate.net This finding supports the mechanism that the observed damage is due to radical-mediated processes.
The combined effect of TPhPb and UVB radiation highlights a potential for phototoxicity, where the compound becomes significantly more damaging to biological structures like membranes upon exposure to light. The process involves the photochemical generation of reactive radical species from the this compound molecule, which then initiate or propagate oxidative damage. nih.govresearchgate.net
Table 3: Pro-oxidant Activity of this compound
| Condition | Effect on Lipid Peroxidation | Mechanistic Insight | Reference |
|---|---|---|---|
| This compound Alone | No induction of lipid peroxidation in liposomes | - | nih.govresearchgate.net |
| This compound + UVB Irradiation | Dramatic enhancement of pro-oxidant action; increased lipid peroxidation | Formation of radical forms of the compound. Effect is concentration and radiation intensity-dependent. | nih.govresearchgate.net |
| This compound + UVB Irradiation + Trolox | Suppressed lipid peroxidation | Indicates a radical-mediated mechanism | nih.govresearchgate.net |
Environmental Chemistry and Speciation of Organolead Compounds
Occurrence and Distribution in Environmental Compartments
Organolead compounds can be found in various environmental compartments, including the atmosphere, water, soil, and living organisms. Their distribution is influenced by their physicochemical properties and the characteristics of the surrounding environment.
Organolead compounds are released into the atmosphere primarily through anthropogenic activities. nih.gov Volatile tetraalkyllead compounds can evaporate directly from sources like leaded gasoline during storage and transport or be released from incomplete combustion in engines. uco.es Once in the atmosphere, these compounds can be transported over long distances. cms.int The atmospheric transport of lead is largely governed by aerosol transport mechanisms, with the distance of travel depending on factors such as particle size and meteorological conditions. cms.int
The decay of organolead compounds in the atmosphere appears to be a relatively fast process. researchgate.net They can undergo decomposition, with ionic alkyllead species (R3Pb+ and R2Pb2+) being identified as fairly persistent intermediates in the environmental breakdown of tetraalkyllead (R4Pb) compounds. researchgate.net
Organolead compounds can enter aquatic and terrestrial systems through atmospheric deposition and direct discharge. cms.intcore.ac.uk In aqueous environments, the breakdown of organolead compounds can be influenced by factors such as sunlight and the presence of various anions and cations. researchgate.net While some organolead compounds are poorly soluble in water, their solubility can be affected by environmental factors like pH and the presence of ligands. acs.org
In soil and sediment, organolead compounds can be adsorbed to particles, which affects their mobility and bioavailability. core.ac.uk The extent of adsorption is influenced by the organic matter content and cation exchange capacity of the soil or sediment. core.ac.uk Although lead is not highly mobile in soil, erosion can transport lead-containing soil particles into surface waters. cms.int Organolead compounds can persist in sediments for considerable periods, posing a long-term environmental risk. acs.org
Bioaccumulation of organolead compounds has been observed in various organisms. cms.int These compounds are generally more toxic than inorganic lead compounds. cms.intresearchgate.net The bioaccumulation process involves the uptake of these substances through respiration, food intake, or direct contact. core.ac.uk
Transformation Pathways of Organolead Species
Organolead compounds undergo various transformation processes in the environment, leading to the formation of different lead species. These transformations can be driven by both abiotic and biotic factors.
The degradation of alkyllead compounds is a key process in their environmental fate. This degradation can occur through both abiotic (non-biological) and biotic (biological) pathways. researchgate.net
Abiotic Degradation: Sunlight plays a significant role in the abiotic degradation of organolead compounds in aqueous media. researchgate.net Photodegradation of triphenyltin (B1233371) chloride, a related organometallic compound, occurs via sequential dephenylation, and the surrounding atmosphere can affect the degradation rate. researchgate.net The tin-carbon bond, similar to the lead-carbon bond, is sensitive to UV radiation. acs.org
The following table summarizes the general degradation pathway of tetraalkyllead compounds:
| Compound | General Formula | Relative Persistence |
| Tetraalkyllead | R4Pb | Least Persistent |
| Trialkyllead | R3Pb+ | More Persistent |
| Dialkyllead | R2Pb2+ | More Persistent |
| Inorganic Lead | Pb2+ | Most Persistent |
This table provides a generalized pathway, and the specific rates and intermediates can vary depending on environmental conditions.
While the primary source of organolead in the environment has been anthropogenic, there is evidence that inorganic lead can be converted to organolead species through biologically mediated mechanisms. nih.govresearchgate.netiupac.org This process, known as alkylation, can be carried out by certain microorganisms, such as sulfate-reducing bacteria. researchgate.net However, the efficiency of this natural methylation of lead is generally considered to be low. iupac.org
Advanced Analytical Methodologies for Organolead Speciation
The determination of individual organolead species (speciation) is crucial for understanding their environmental behavior and toxicity. Various advanced analytical techniques have been developed for this purpose. researchgate.net
A common approach involves hyphenated techniques, which couple a separation method with a sensitive detection method. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used for separation. researchgate.netrsc.org
For detection, highly sensitive and specific methods are employed, including:
Atomic Absorption Spectrometry (AAS) nih.gov
Atomic Emission Detection (AED) rsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) rsc.org
Mass Spectrometry (MS) researchgate.net
Sample preparation is a critical step and often involves extraction of the organolead compounds from the sample matrix (e.g., water, soil) and derivatization to make them suitable for GC analysis. uco.esnih.gov Common derivatization agents include Grignard reagents and sodium tetrapropylborate. uco.es
The table below highlights some of the analytical techniques used for organolead speciation and their typical detection limits.
| Analytical Technique | Abbreviation | Typical Detection Limit (ng/L) | Reference |
| Gas Chromatography-Atomic Absorption Spectrometry | GC-AAS | - | nih.gov |
| Gas Chromatography-Atomic Emission Spectrometry | GC-AED | 0.1 | rsc.org |
| High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | 0.14 - 3.9 (as ng of Pb) | rsc.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | 4 - 12 | uco.es |
Detection limits can vary depending on the specific instrument, sample matrix, and analytical conditions.
Innovations in analytical methods continue to focus on developing more rapid, simple, and automated systems to minimize errors during sample preparation and improve the accuracy and precision of organolead speciation analysis. uco.es
Coupled Chromatographic and Atomic Spectrometric Techniques (e.g., GC-ICP-MS, HPLC-ICP-MS)
The speciation of organolead compounds, including the non-volatile triphenyllead chloride, is effectively achieved by coupling high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netresearchgate.netresearchgate.net This hyphenated technique, HPLC-ICP-MS, combines the separation power of HPLC with the high sensitivity and element-specific detection of ICP-MS.
Different HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, have been explored for the separation of organolead species. researchgate.netresearchgate.net For instance, the separation of inorganic lead (Pb²⁺), triethyllead (B1240127) chloride (TEL), and this compound (TPhL) can be accomplished using reversed-phase HPLC. researchgate.netscribd.com An isocratic separation with a 30% methanol (B129727) mobile phase has been identified as a good compromise between plasma stability in the ICP-MS and chromatographic resolution. researchgate.net In other studies, gradient elution programs using methanol and a buffer containing an ion-pairing reagent like sodium pentanesulfonate have been successfully used to separate inorganic lead, trimethyllead (B1239934), triethyllead, and triphenyllead in under four minutes. researchgate.net
The detection limits achieved with HPLC-ICP-MS are significantly lower than those with HPLC coupled to inductively coupled plasma atomic emission spectroscopy (ICP-AES), often by as much as three orders of magnitude. researchgate.net Typical detection limits for this compound using HPLC-ICP-MS are in the sub-nanogram range, for example, 0.17 ng of lead. researchgate.netresearchgate.net
Gas chromatography (GC) coupled with ICP-MS is the method of choice for volatile organolead compounds. researchgate.net For non-volatile ionic species like this compound, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. researchgate.net
Table 1: Performance Characteristics of HPLC-ICP-MS for Organolead Speciation
| Analyte | Separation Mode | Detection Limit (as ng of Pb) | Reproducibility (RSD) | Reference |
|---|---|---|---|---|
| This compound (TPhL) | Ion-Pair Reversed-Phase HPLC | 0.17 | 3.1-4.2% | researchgate.net |
| Triethyllead chloride (TEL) | Ion-Pair Reversed-Phase HPLC | 0.14 | 3.1-4.2% | researchgate.net |
| Inorganic Lead (PbII) | Ion-Pair Reversed-Phase HPLC | 0.37 | 3.1-4.2% | researchgate.net |
| Tetraethyllead (B6334599) (TTEL) | Ion-Pair Reversed-Phase HPLC | 3.9 | 3.1-4.2% | researchgate.net |
Mass Spectrometry Approaches for Species Identification
Mass spectrometry is a cornerstone for the identification and quantification of organolead species. When coupled with a separation technique like HPLC, ICP-MS serves as a powerful element-specific detector that can confirm the presence of lead in the eluting compounds. researchgate.net The high temperatures of the plasma in ICP-MS atomize and ionize the sample, allowing for the detection of lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), which provides unambiguous confirmation of the element. acs.org
For molecular information and structural elucidation, "softer" ionization techniques are employed. Electrospray ionization mass spectrometry (ESI-MS), when coupled with HPLC, can provide information on the molecular weight of the intact organolead species. researchgate.netacs.orgresearchgate.net In ESI-MS, characteristic isotopic patterns of lead-containing ions facilitate their identification in the mass spectra. acs.org The fragmentation patterns observed during MS/MS experiments can further help in confirming the structure of the compound, such as identifying the triphenyllead cation (Ph₃Pb⁺). While detailed fragmentation studies specific to this compound are not abundant in the reviewed literature, the general principle involves the loss of the phenyl groups and the chloride ion. The combination of retention time from chromatography with both elemental and molecular mass spectrometric data provides a high degree of confidence in species identification.
Hyphenated Techniques for Volatile and Non-Volatile Species
The analysis of organolead compounds in environmental samples requires a combination of techniques to address the wide range of volatilities among different species. This compound is a salt and is thus non-volatile, making it well-suited for analysis by liquid chromatography-based methods. researchgate.net HPLC coupled with detectors like ICP-MS is the primary hyphenated technique for the direct analysis of non-volatile species like TPhL in aqueous samples. researchgate.netresearchgate.net
Conversely, tetraalkyllead compounds are volatile. Ionic organolead species, including this compound, can be analyzed using gas chromatography, but this requires a derivatization step to convert them into thermally stable and volatile analogues. researchgate.net This clear distinction in analytical approach underscores the importance of using appropriate hyphenated techniques based on the physicochemical properties of the target species.
Solid Phase Microextraction (SPME) and Derivatization Strategies
Sample preparation is a critical step in the analysis of trace levels of organolead compounds. Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and preconcentrate analytes from a sample matrix. researchgate.net In-tube SPME, where the inner wall of a capillary is coated with a stationary phase, has been successfully coupled with HPLC-MS for the determination of organolead species in aqueous samples. researchgate.netresearchgate.net This approach allows for the direct extraction and concentration of compounds like trimethyllead and triethyllead from water samples before their introduction into the analytical system. researchgate.net While direct applications for this compound were not explicitly detailed, the technique is applicable to ionic organometallics.
Derivatization is a key strategy, particularly for GC-based analysis of ionic organolead compounds. researchgate.net To make non-volatile species like this compound amenable to GC separation, they must be converted to more volatile tetraorganolead compounds. This is typically achieved through alkylation using Grignard reagents (e.g., butylmagnesium chloride to form butylated derivatives) or other alkylating agents like sodium tetrapropylborate. researchgate.net The resulting derivatized compound (e.g., triphenylpropyllead) is more volatile and can be readily analyzed by GC-ICP-MS or GC-MS. researchgate.net
Field Flow Fractionation for Colloidal and Particulate Speciation
Field-Flow Fractionation (FFF) is a family of separation techniques that are particularly well-suited for the characterization of macromolecules, colloids, and particles without a stationary phase. mdpi.com Asymmetrical Flow FFF (AF4), often coupled online with detectors like UV, dynamic light scattering (DLS), and ICP-MS, can separate components based on their hydrodynamic size, which can range from nanometers to micrometers. mdpi.comchromatographyonline.comnih.gov
In the context of environmental chemistry, FFF-ICP-MS is a powerful tool for investigating the speciation of metals associated with natural colloids and nanoparticles. nih.govresearchgate.net Organolead compounds in aquatic systems can associate with dissolved organic matter, clays, and other colloidal particles. FFF can separate these lead-bearing particles by size, and the subsequent ICP-MS analysis provides elemental concentration as a function of particle size. nih.gov This allows for a more detailed understanding of the transport and bioavailability of this compound, as its association with particulate matter is a key factor in its environmental fate.
Isotope Dilution and Isotopic Tracing for Transformation Studies
Isotope dilution analysis (IDA) is a highly accurate quantification method that can be coupled with chromatographic techniques. researchgate.netresearchgate.net In species-specific IDA, a known amount of an isotopically enriched standard of the target analyte is added to the sample. researchgate.net For example, an isotopically enriched trimethyllead standard has been used to improve the accuracy of HPLC-ICP-MS analysis. researchgate.net By measuring the altered isotopic ratio in the sample, the concentration of the native analyte can be determined with high precision, correcting for sample matrix effects and analyte losses during sample preparation. researchgate.netethernet.edu.et
Isotopic tracing involves using isotopically labeled compounds to study the transformation and degradation pathways of pollutants in the environment. researchgate.net By introducing a compound like this compound synthesized with a specific, less common lead isotope into a model ecosystem (e.g., a microcosm), researchers can track the appearance of that isotope in various degradation products over time. This provides direct evidence of transformation processes and rates, helping to elucidate the environmental fate of the parent compound. researchgate.net
Environmental Impact Assessment Frameworks
The assessment of the environmental impact of this compound is guided by regulatory frameworks that classify its hazards and establish environmental quality standards. The European Chemicals Agency (ECHA), for instance, provides a comprehensive hazard assessment for chlorotriphenylplumbane (an alternative name for this compound). europa.eu
According to the harmonized classification and labelling (CLP) approved by the European Union, this compound is classified as: europa.eu
Harmful if swallowed and harmful if inhaled.
May cause damage to organs through prolonged or repeated exposure.
May damage the unborn child and is suspected of damaging fertility.
Very toxic to aquatic life with long-lasting effects.
This classification triggers specific risk management measures. As a substance of high concern, it is listed under various EU directives aimed at controlling pollution. For example, it is identified as a priority substance under the Water Framework Directive, which mandates the establishment of Environmental Quality Standards (EQS) to protect aquatic ecosystems. europa.eu The EQS values are set for inland surface waters and other water bodies and refer to the bioavailable concentrations of the substance. These frameworks provide the basis for monitoring programs and regulatory actions to mitigate the environmental risks posed by this compound. researchgate.net
Table 2: Hazard Classification of this compound (Chlorotriphenylplumbane)
| Hazard Statement | Classification | Category | Source |
|---|---|---|---|
| Harmful if swallowed | Acute Toxicity (Oral) | Category 4 | europa.eu |
| Harmful if inhaled | Acute Toxicity (Inhalation) | Category 4 | europa.eu |
| May damage fertility or the unborn child | Reproductive Toxicity | Category 1B | europa.eu |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | europa.eu |
| Very toxic to aquatic life | Hazardous to the Aquatic Environment (Acute) | Category 1 | europa.eu |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Chronic) | Category 1 | europa.eu |
Bioavailability Considerations Based on Speciation
The bioavailability of this compound (TPhL) and other organolead compounds is intrinsically linked to their chemical speciation in different environmental compartments. Bioavailability, which dictates the extent to which a substance can be absorbed by and have an effect on an organism, is not determined by the total concentration of lead but by the specific chemical forms present. iitkgp.ac.in
Research indicates that organolead compounds are generally more toxic than their inorganic counterparts because their organic nature facilitates accumulation in and penetration of biological membranes. researchgate.net The speciation of TPhL can result in various ionic and nonionic forms, particularly influenced by the pH of the surrounding medium. These different species exhibit varied lipophilicity (the ability to dissolve in fats, oils, and lipids), which in turn affects how they interact with the lipid phase of cell membranes. iitkgp.ac.in For instance, studies on model membranes have shown that the toxicity and membrane-destabilizing effects of TPhL are dependent on both its concentration and the pH of the solution, which controls its speciation. iitkgp.ac.in Under acidic conditions, different effects were noted compared to neutral or alkaline conditions, suggesting that the protonation state of the molecule influences its ability to interact with and disrupt biological barriers. iitkgp.ac.in
Furthermore, environmental factors like ultraviolet (UVB) radiation can modify the action of TPhL. Under UVB irradiation, TPhL can form radical species, dramatically enhancing its pro-oxidant action and potential toxicity, a process that is not observed with TPhL alone. researchgate.net This highlights how environmental conditions can alter the speciation and subsequent bioavailability and reactivity of the compound.
Table 1: Factors Influencing this compound Speciation and Bioavailability
| Factor | Effect on Speciation | Implication for Bioavailability |
|---|---|---|
| pH | Influences the equilibrium between different ionic and nonionic forms of TPhL. iitkgp.ac.in | Alters the lipophilicity of the species, affecting their ability to interact with and penetrate biological membranes. iitkgp.ac.in |
| UVB Radiation | Can lead to the formation of radical forms of TPhL. researchgate.net | Enhances the pro-oxidant action and disruptive effects on membrane structure, potentially increasing toxicity. researchgate.net |
| Environmental Matrix (Water, Soil) | Organolead compounds can adsorb to particulate matter or remain dissolved, affecting their chemical form. rsc.org | Adsorption to soil or sediment can reduce mobility and direct bioavailability, while dissolved species are more readily transported and taken up by aquatic organisms. |
Monitoring and Remediation Strategies
Given the environmental concerns associated with organolead compounds, effective strategies for their monitoring and remediation are essential.
Monitoring: The accurate monitoring of organolead compounds like this compound in environmental samples such as water, soil, and sediment is challenging due to their typically low concentrations and the complexity of the sample matrices. nib.sinih.gov Speciation analysis is crucial to distinguish between the various forms of lead. researchgate.net Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful method for the speciation of lead compounds. researchgate.net This technique allows for the separation of different organolead species, including inorganic lead (PbII), triethyllead chloride (TEL), and this compound (TPhL), followed by their highly sensitive detection. researchgate.net Research has demonstrated that gradient HPLC-ICP-MS can simultaneously determine inorganic, ionic alkyllead, and tetraalkyllead compounds in a single analysis without extensive sample pretreatment.
Table 2: Analytical Methods for Monitoring Organolead Compounds
| Technique | Analyte(s) | Reported Detection Limit (as Pb) | Reference |
|---|---|---|---|
| HPLC-ICP-MS | Inorganic lead (PbII) | 0.37 ng | |
| HPLC-ICP-MS | Triethyllead chloride (TEL) | 0.14 ng | |
| HPLC-ICP-MS | This compound (TPhL) | 0.17 ng | |
| HPLC-ICP-MS | Tetraethyllead (TTEL) | 3.9 ng | |
| GC-MS | Trimethylpentyllead (TMPeL) | 4 pg | nih.gov |
Remediation Strategies: Several strategies are being explored for the remediation of sites contaminated with organolead compounds. The goal of these technologies is to transform the more mobile and toxic organolead species into less harmful forms, primarily stable inorganic lead. researchgate.net
Bioremediation: This approach utilizes microorganisms to degrade or transform contaminants. nih.govmdpi.com For organohalides and organometals, bioremediation can be achieved by stimulating indigenous microbial populations or by introducing specific microorganisms (bioaugmentation) capable of breaking down the pollutants. nih.govmdpi.com Studies have shown that under the right conditions, microbial processes can dealkylate organolead compounds, eventually converting them to inorganic lead. researchgate.net This is considered a cost-effective and environmentally friendly approach. nih.gov
In Situ Chemical Oxidation (ISCO): This technique involves injecting strong chemical oxidants into the contaminated soil or groundwater to destroy the pollutants in place. wikipedia.orgvertasefli.co.uk For organolead-contaminated groundwater, advanced oxidation processes (AOPs) have shown significant effectiveness. nih.gov Treatments using modified Fenton's reagent (hydrogen peroxide and an iron catalyst), ozone with hydrogen peroxide (perozone), and hydrogen peroxide with UV radiation have achieved high removal rates for total organic lead. clu-in.orgnih.gov These methods chemically transform the contaminants into less toxic substances. vertasefli.co.uk
Table 3: Comparison of Remediation Strategies for Organolead Contamination
| Strategy | Mechanism | Advantages | Considerations |
|---|---|---|---|
| Bioremediation | Microbial degradation and transformation of organolead to inorganic lead. researchgate.netmdpi.com | Cost-effective, environmentally friendly, potential for complete mineralization. nih.govmdpi.com | Can be slow; efficiency depends on environmental conditions (pH, nutrients, temperature) and microbial community. nih.gov |
| Chemical Oxidation (ISCO/AOPs) | Destruction of contaminants via strong oxidizing agents (e.g., Fenton's reagent, ozone). wikipedia.orgnih.gov | Rapid and effective for a wide range of organic contaminants; can be applied in situ. vertasefli.co.uknih.gov | Can be costly; involves handling hazardous chemicals; may alter soil/groundwater geochemistry. vertasefli.co.uktpsgc-pwgsc.gc.ca |
Catalytic and Material Science Applications of Organolead Chemistry
Role in Organic Synthesis and Catalysis
Triphenyllead chloride serves primarily as a precursor and reagent in various organic transformations rather than as a direct catalyst in the classical sense. Its utility lies in its ability to be converted into other reactive organolead species.
This compound is a key starting material for the synthesis of more complex organolead compounds which can possess catalytic properties. For instance, it is used in substitution reactions to create novel organolead(IV) complexes. A notable reaction involves the 1:1 molar ratio reaction with heterocyclic thiosemicarbazones to produce penta-coordinated triphenyllead(IV) complexes of the type Ph₃PbL, where L is the thiosemicarbazone anion tandfonline.com. Similarly, it serves as a reactant for preparing triphenyllead pentachlorophenoxide asianpubs.org.
While this compound itself is not typically the catalyst, its derivatives have shown catalytic potential. A significant example is triphenyllead hydroperoxide (Ph₃PbOOH), which is synthesized from this compound. This hydroperoxide compound, the first dioxygen lead complex to be characterized, has demonstrated applications in catalysis researchgate.net. Its transformation into a stable superoxo/hydroxo complex upon photolysis further highlights the catalytic possibilities within this family of compounds researchgate.net. The reaction of this compound with lithium in tetrahydrofuran (B95107) also provides a pathway to triphenylleadlithium, a valuable organometallic reagent lookchem.com.
Carbon-hydrogen (C-H) activation and carbon-carbon (C-C) coupling are cornerstone strategies in modern organic synthesis, enabling the construction of complex molecules. These reactions are often catalyzed by transition metals like palladium, nickel, and rhodium scielo.brrsc.orguwindsor.ca. The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal bond, which then facilitates the coupling with another organic partner scielo.br. Well-known C-C coupling reactions include the Suzuki, Stille, and Heck reactions, which traditionally rely on organoboron, organotin, and alkene substrates, respectively, with palladium catalysts mdpi.comorgsyn.orgresearchgate.net.
Within this context, the involvement of organolead compounds is less common than that of their Group 14 neighbors, like organostannanes (organotin compounds) used in the Stille reaction orgsyn.org. However, specific lead(IV) reagents have been developed for C-C bond formation. Research has shown that adducts of this compound can be converted into novel lead(IV) reagents capable of participating in carbon-carbon bond-forming reactions researchgate.net. While this demonstrates a role for this compound derivatives as stoichiometric reagents in C-C coupling, their application as catalysts in broader C-H activation or named cross-coupling reactions is not widely established. The focus remains on their utility as precursors for specific, targeted transformations researchgate.net.
Development of Hybrid Materials and Nanostructures
The exploration of organolead compounds, such as this compound, in the realm of materials science has led to the development of specialized hybrid materials and nanostructures. Research in this area focuses on combining the unique properties of organolead moieties with other materials like polymers and solid supports to create functional systems.
Integration with Polymer Science for Conductive Materials
The integration of this compound into polymer science has been notable in the field of electrochemical sensors. While not creating intrinsically conductive polymers, this compound has been effectively utilized as an ionophore within a polymeric matrix to facilitate ion-selective conductivity.
A key application is the development of iodide-selective electrodes, where this compound is incorporated into a polyvinyl chloride (PVC) membrane. mdpi.comacs.orgacs.org In this setup, the polymer serves as a solid support for the liquid membrane containing the ionophore. The this compound acts as a neutral carrier, selectively binding to iodide ions and transporting them across the membrane, thereby generating a potentiometric response that is proportional to the concentration of iodide in a sample. This application demonstrates a synergistic relationship between the organolead compound and the polymer, where the polymer provides the necessary physical support and the this compound imparts the specific chemical functionality for ion conduction.
Detailed Research Findings: Studies on these ion-selective electrodes have characterized their performance based on several parameters. The selectivity of the membrane is a critical aspect, with the organotin compound triphenyltin (B1233371) chloride also being studied for similar purposes. acs.org The development of such sensors falls within the broader field of conducting polymer-based ion-selective electrodes (ISEs), which have been developed for a variety of ions. mdpi.com
Immobilization of Organolead Catalysts on Supports
The immobilization of homogeneous catalysts onto solid supports is a significant area of research in catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Organolead compounds are recognized for their catalytic potential, making their immobilization a subject of interest. researchgate.net
The general strategies for immobilization involve anchoring the catalyst onto a solid support, which can be an inorganic material like silica (B1680970) or a polymer. escholarship.orgmdpi.com For organometallic compounds like this compound, this could theoretically be achieved by modifying the phenyl ligands with functional groups that can covalently bind to a functionalized support. Another approach is physical adsorption or encapsulation within the pores of a support material. While the concept is well-established, specific documented examples of this compound being immobilized for catalytic applications are not prevalent in recent literature. However, the synthesis of triphenyllead acetate (B1210297) from this compound for use as a biocide and in other applications suggests a pathway for derivatization that could be adapted for immobilization. ontosight.ai The development of heterogeneous catalysts from anionic metal-organic cages immobilized on cationic polymers provides a model for how charged organometallics could be supported. escholarship.org
Metal-Organic Frameworks (MOFs) Incorporating Lead Halide Units
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. There is considerable interest in developing MOFs from organolead halides due to their potential photophysical applications. acs.org Research has led to the creation of robust and porous lead chloride-based MOFs that have applications in chemical sensing, such as for the detection of ammonia. nih.govacs.org
However, the incorporation of this compound into extended three-dimensional MOF structures presents significant challenges. Research into the coordination chemistry of triphenyllead(IV) compounds with multidentate ligands has shown that the bulky nature of the three phenyl groups attached to the lead atom creates substantial steric hindrance. researchgate.net This steric demand limits the ability of the triphenyllead units to connect with ligands in multiple dimensions. Consequently, instead of forming porous 3D MOFs, these compounds tend to self-assemble into lower-dimensional structures, such as one-dimensional linear chains. researchgate.net
Research Findings on Triphenyllead(IV) Coordination Polymers: A study involving the reaction of triphenyllead(IV) precursors with dimethylarsinate (B1200466) and diphenylphosphinate (B8688654) ligands resulted in the formation of chain-like structures. For instance, a compound with alternating chloride and arsinate (B1236438) bridges between triphenyllead(IV) units formed a 1D chain. researchgate.net This finding underscores a key structural principle: the steric bulk of the ligands on the metal center plays a crucial role in determining the dimensionality of the resulting coordination polymer. While not forming true MOFs, these chain structures are themselves interesting materials with potential applications.
Emerging Applications and Industrial Relevance
The application landscape for this compound has evolved significantly over time, largely influenced by its toxicological profile. While historical uses have been curtailed, new and emerging applications continue to be explored, primarily in specialized research and technological fields.
Historically, organolead compounds, including derivatives of this compound like triphenyllead acetate, were used as biocides in agricultural and industrial settings. ontosight.ai However, due to their high toxicity and potential for bioaccumulation, these applications have been largely discontinued (B1498344) under regulations from bodies like the Environmental Protection Agency (EPA). ontosight.ai
Emerging Applications: Current research points towards new potential uses for this compound in the following areas:
Electrochemical Sensors: As detailed in section 6.3.1, a significant emerging application is its use as an ionophore in iodide-selective electrodes. mdpi.comacs.orgacs.org This demonstrates its utility in creating sensitive and selective analytical devices.
Biophysical Research: The interaction of this compound with biological membranes has been a subject of study. nih.govnih.gov This research, which investigates its effects on membrane fluidity and stability, contributes to a better understanding of its toxic mechanisms and could inform the development of biomedical research tools or toxicological models. researchgate.net
Precursor for Novel Materials: this compound serves as a precursor for other organolead compounds with interesting properties. A recent study described the synthesis of triphenyllead hydroperoxide, which was then used as a catalyst for the enantioselective epoxidation of olefins. researchgate.net This suggests a potential future role for triphenyllead derivatives in asymmetric catalysis.
Industrial Relevance: The industrial relevance of this compound is currently limited. Its primary use is in a laboratory setting for scientific research and as a precursor for the synthesis of other organolead compounds. chemicalbook.comguidechem.com The high toxicity of organolead compounds necessitates strict handling protocols and limits their widespread industrial application. ontosight.aiguidechem.com The future industrial relevance will likely depend on the development of highly specialized, high-value applications where its unique properties are essential and can be safely managed, such as in advanced sensors or specialized catalysis.
Molecular Toxicology and Biochemical Interactions Mechanistic Research Focus
Molecular Mechanisms of Organolead-Induced Cellular Effects
The toxicity of triphenyllead chloride stems from its ability to interfere with fundamental cellular structures and processes. Its lipophilic nature facilitates its entry into cells and interaction with lipid-rich environments, initiating a series of detrimental events.
This compound (TPhL) directly impacts the physical properties of biological and model lipid membranes. nih.gov Its interaction is believed to be primarily with the lipid phase of the membrane. nih.gov Studies have demonstrated that TPhL alters membrane fluidity; it has been found to increase the fluidity of the middle part of the liposome (B1194612) bilayer. nih.govresearchgate.netresearchgate.net This fluidizing effect can disrupt the highly organized structure of the cell membrane, potentially leading to a loss of function and cell destruction. researchgate.net
The compound's interaction with membranes is also influenced by environmental factors such as pH. nih.gov Furthermore, research on the electrical properties of model membranes indicates that at lower concentrations, TPhL may interact primarily with the surface layer of the membrane. pjoes.com This interaction can lead to the destabilization of planar lipid membranes and a decrease in the osmotic stability of erythrocytes. nih.gov Comparative studies have shown that the biophysical activity of this compound in model membranes is less pronounced than that of its tin analogue, triphenyltin (B1233371) chloride (TPhT). nih.govresearchgate.net
| Effect | Observation | Model System | Reference |
|---|---|---|---|
| Membrane Fluidity | Increases fluidity of the middle part of the bilayer. | Liposomes | nih.govresearchgate.netresearchgate.net |
| Osmotic Stability | Decreases osmotic stability. | Erythrocytes | nih.gov |
| Membrane Destabilization | Causes destabilization. | Planar Lipid Membranes | nih.gov |
| Electrical Properties | Interacts with the membrane surface layer, affecting voltage. | Filters impregnated with lauric acid | pjoes.com |
This compound can chemically modify proteins, a key mechanism of its toxicity. Research has shown that TPhL leads to a dose-dependent decrease in the content of sulfhydryl (SH) groups in bovine serum albumin. researchgate.net This indicates an interaction with cysteine residues, which can alter protein structure and function. This reduction of SH groups occurs both in the presence and absence of UVB radiation. researchgate.net However, under the same conditions, this compound alone does not appear to induce protein oxidation, as measured by the formation of carbonyl groups. researchgate.net
While direct enzyme inhibition studies on this compound are specific, the broader class of organometallic compounds is known to interfere with enzymatic processes. For instance, related organotin compounds are known inhibitors of oxidative phosphorylation. nih.gov The modification of critical protein residues, such as the sulfhydryl groups in enzymes, can lead to inactivation, a process sometimes referred to as suicide inhibition, where the inhibitor forms a permanent covalent bond with the enzyme. youtube.com
Oxidative stress is defined as an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. nih.govfrontiersin.org this compound exhibits complex behavior in this regard. Studies have found that TPhL alone does not induce lipid peroxidation in liposome models. researchgate.net
However, its role in redox chemistry becomes significant under the influence of external factors like ultraviolet radiation. When exposed to UVB radiation, this compound dramatically enhances the pro-oxidant action of the radiation in a manner dependent on its concentration and the intensity of the radiation. researchgate.net This suggests that while not a primary initiator of oxidative stress under normal conditions, it can significantly amplify oxidative damage when other stressors are present. This amplified damage can affect a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids. frontiersin.org
The enhanced toxicity of this compound under certain conditions is attributed to the formation of reactive intermediates. researchgate.netdtic.mil Specifically, its pro-oxidant effect when combined with UVB radiation is thought to be due to the generation of radical forms of the compound itself. researchgate.net These radical intermediates are highly reactive, short-lived molecules that can initiate damaging chain reactions within the cell. beilstein-journals.org The formation of such reactive species can lead to the disordered effects on membrane structure and function observed in toxicity studies. researchgate.net
Structure-Activity Relationship Studies in Organolead Toxicity
Structure-activity relationship (SAR) is a key concept in toxicology that relates the chemical structure of a compound to its biological activity. researchgate.netfrontiersin.org For organolead compounds, the toxicity is significantly influenced by the nature and number of the organic groups attached to the lead atom.
The biological activity of organolead compounds is highly dependent on their molecular structure, including the central metal atom and the attached organic substituents. nih.gov
The number of organic substituents also plays a crucial role. Within a series of phenyl-substituted organometals, the sequence of activity has been observed as: triphenyllead > triphenyltin > diphenyltin. researchgate.net This demonstrates that both the identity of the metal (lead vs. tin) and the number of phenyl groups influence the compound's biological effect. The lipophilicity of the compound, which is dictated by these substituents, strongly influences its interaction with biological membranes. researchgate.net The electronic properties of substituents, such as their ability to donate or withdraw electrons, can also profoundly affect the reactivity and, consequently, the toxicity of the compound. lumenlearning.comlibretexts.org
| Compound | Relative Activity/Toxicity | Basis of Comparison | Reference |
|---|---|---|---|
| This compound | Less active than TPhT | Interaction with model membranes | nih.govpjoes.com |
| Triphenyltin chloride | More active than TPhL | Interaction with model membranes | nih.govpjoes.com |
| Triphenyllead | Higher activity | Inhibition (unspecified) | researchgate.net |
| Triphenyltin | Intermediate activity | Inhibition (unspecified) | researchgate.net |
| Diphenyltin | Lower activity | Inhibition (unspecified) | researchgate.net |
Speciation and Lipophilicity Effects on Biological Interactions
The biological activity of this compound (TPhL) is significantly influenced by its speciation and lipophilicity, which dictate its interaction with biological membranes and macromolecules. nih.govresearchgate.net The toxicity of organometallic compounds like TPhL is often linked to their hydrophobicity, which facilitates their accumulation in and penetration of cell membranes. researchgate.net
Research indicates that TPhL's effects on model membranes are dependent on the pH of the experimental solutions. nih.gov It is suggested that under different conditions, various ionic and nonionic forms of TPhL can exist as a result of speciation. nih.gov These different species, possessing varied lipophilicity, may exert distinct effects on biological membranes. nih.gov For instance, the interaction of TPhL with the lipid phase of model membranes is a proposed mechanism of its toxicity. nih.gov The high affinity of such compounds for hydrophobic phases and their net positive charge lead to a preference for the interphases of biological membranes. researchgate.net
In comparative studies with its tin analogue, triphenyltin chloride (TPhT), TPhL has shown different levels of activity. While both compounds interact with model membranes, TPhT has been found to be more active in increasing the fluidity of the middle part of the liposome bilayer. nih.govresearchgate.net This difference in activity is attributed to their differing lipophilicity and how they partition between water and the membrane. researchgate.netresearchgate.net The depolarization activity of phenyl derivatives in model lipid membranes follows the sequence: triphenyllead > triphenyltin > diphenyltin, and this activity is strongly dependent on the lipophilicity of their reaction products with water. researchgate.net
Biochemical Pathways and Biotransformation
Metabolic Fate of Organolead Compounds in Biological Systems
The metabolic fate of organolead compounds is a critical aspect of their toxicology. Generally, the degradation of tetraalkyl lead compounds in aqueous environments is proposed to occur through a series of sequential dealkylation steps, ultimately leading to the formation of inorganic lead. researchgate.net While specific degradation pathways for these compounds in soil are not fully understood, microbial activity is thought to play a role in their transformation. researchgate.net For instance, studies have shown lower levels of tetramethyl lead in nonsterile soil compared to autoclaved soil, suggesting microbial degradation. researchgate.net However, microorganisms capable of degrading tetraalkyl lead compounds like tetraethyl lead have not been definitively reported. researchgate.net
Advanced Methodologies for Toxicological Mechanism Studies
In Vitro Model Systems (e.g., Liposomes, Serum Albumin)
In vitro model systems are invaluable tools for elucidating the toxicological mechanisms of compounds like this compound at a molecular level. Liposomes and serum albumin are two such models that have been employed to study the interactions of TPhL. researchgate.netnih.gov
Liposomes , which are artificial phospholipid vesicles, serve as a model for cell membranes. Studies have shown that this compound, on its own, does not induce lipid peroxidation in liposomes but does increase their fluidity. researchgate.netnih.gov This effect on membrane fluidity has been observed in multiple studies, indicating a direct interaction with the lipid bilayer. researchgate.netnih.govnih.gov For example, research using electron spin resonance (ESR) with spin probes has demonstrated that TPhL can increase the fluidity of the surface layer of liposome membranes. nih.gov However, when combined with UVB irradiation, TPhPb dramatically enhances the pro-oxidant action of UVB, an effect that can be suppressed by antioxidants like Trolox. researchgate.netnih.gov This suggests that under certain conditions, TPhPb toxicity may involve the formation of radical species and disordered effects on membrane structure. researchgate.netnih.gov
Bovine Serum Albumin (BSA) is used as a model protein to study the interactions of xenobiotics with proteins. Research has shown that this compound alone does not cause protein oxidation in serum albumin (measured by the formation of carbonyl groups). researchgate.netresearchgate.netnih.gov However, it does lead to a dose-dependent decrease in the content of sulfhydryl (SH) groups, both with and without UVB radiation. researchgate.netresearchgate.netnih.gov This indicates an interaction with protein structure, specifically targeting cysteine residues.
These model systems allow for the controlled investigation of specific molecular interactions, providing insights into the mechanisms of this compound's effects on biological structures.
Use of Biological Molecules and Enzymes (e.g., Organomercurial Lyase MerB)
The enzyme organomercurial lyase MerB, known for its role in bacterial mercury resistance by cleaving carbon-mercury bonds, has been explored as a tool for studying interactions with other organometallic compounds. researchgate.netumontreal.canih.govuniprot.orgnih.gov The MerB enzyme catalyzes the protonolysis of the C-Hg bond in organomercurials to produce a less toxic inorganic mercury ion (Hg(II)). researchgate.netumontreal.ca
Research has indicated that MerB may not be exclusively specific to organomercurials. umontreal.ca Studies have shown that organotin and organolead compounds can bind to the active site of MerB. umontreal.ca In fact, some organotin and organolead compounds have demonstrated a higher binding affinity to MerB than its natural substrate, methylmercury. umontreal.ca This suggests that MerB could be a useful tool for bioremediation of sites contaminated with organolead and organotin compounds. umontreal.ca These findings also imply that other organometals could interact with MerB, which has implications for its use in bioremediation systems. umontreal.ca The catalytic triad (B1167595) of MerB, consisting of Cys96, Asp99, and Cys159, is crucial for its function, with Asp99 being the initial residue to bind to organometals. umontreal.ca
Spectroscopic Techniques in Biological Media (e.g., Fluorescence)
Spectroscopic techniques, particularly fluorescence spectroscopy, are powerful methods for investigating the interactions of this compound within biological media. nih.govresearchgate.netresearchgate.net These techniques can provide information on changes in the microenvironment of fluorescent probes embedded in systems like liposomes or cell membranes, offering insights into alterations in membrane fluidity and structure. nih.govresearchgate.net
Fluorescence measurements have been used to demonstrate that this compound can decrease the fluidity of erythrocyte ghosts. nih.gov In studies on pig erythrocytes, fluorescence techniques with various fluorimetric probes were employed to understand the differences in how protective agents work against hemolysis induced by organolead compounds. researchgate.net These measurements helped to determine the fluidity changes induced in erythrocyte membranes by both the organoleads and the protective compounds. researchgate.net
Furthermore, fluorescence spectroscopy has been utilized to study the effects of TPhL on model systems like liposomes and serum albumin. researchgate.net For instance, a decrease in the fluorescence intensity of tryptophan residues in bovine serum albumin has been observed upon interaction with TPhL, indicating changes in the protein's conformation. researchgate.netnih.gov In liposome studies, spectroscopic parameters can reveal changes in the fluidity of different regions of the membrane bilayer upon interaction with TPhL. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a balance between accuracy and computational cost, making it suitable for relatively large molecules like triphenyllead chloride. greeley.orgaps.org DFT methods are used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energies. greeley.org Studies have shown that DFT can predict equilibrium bond lengths to within approximately 0.02 Å and bond angles to within 1-2 degrees of experimental values. greeley.org
For organometallic compounds, different DFT functionals may be employed to best capture the electronic effects. For instance, hybrid functionals like B3LYP and B3PW91 have demonstrated good performance in calculating geometries and energetics for similar systems. researchgate.net The choice of basis set is also critical, with augmented correlation-consistent basis sets often providing a good balance of accuracy and efficiency. researchgate.net The application of DFT allows for the optimization of the this compound structure, providing precise bond lengths and angles that are essential for understanding its steric and electronic properties. Furthermore, DFT calculations can be used to determine the energetics of various conformations and reactions involving this compound. greeley.orgdtu.dk
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Pb-Cl Bond Length | Data not available in search results | DFT/Specify Functional |
| Pb-C Bond Length | Data not available in search results | DFT/Specify Functional |
| C-Pb-C Bond Angle | Data not available in search results | DFT/Specify Functional |
| Cl-Pb-C Bond Angle | Data not available in search results | DFT/Specify Functional |
Due to the high atomic number of lead (Z=82), relativistic effects become significant and must be considered in accurate computational models. scispace.com These effects arise from the high velocity of the inner-shell electrons, which approach a fraction of the speed of light. scispace.com This leads to a relativistic contraction of s and p orbitals and an expansion of d and f orbitals. scispace.com For lead-containing compounds, these relativistic effects can significantly influence bond lengths, bond energies, and spectroscopic properties. scispace.com
Various methods are used to incorporate relativistic effects in quantum chemical calculations. The Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) method are commonly employed scalar relativistic approaches. acs.orgnih.gov For even greater accuracy, spin-orbit coupling, which arises from the interaction between the electron's spin and its orbital motion, should be included. acs.orgnih.gov The inclusion of spin-orbit coupling is particularly important for predicting properties like NMR chemical shifts in heavy element compounds. acs.org Theoretical studies on similar heavy element systems have demonstrated that neglecting relativistic effects can lead to significant errors in calculated properties. scispace.com
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgamercrystalassn.org This partitioning allows for the analysis of atomic properties and the nature of chemical bonds. wikipedia.orgwiley-vch.de QTAIM is based on the topology of the electron density, ρ(r), identifying critical points where the gradient of the electron density is zero. wikipedia.orgwiley-vch.de
The analysis of bond critical points (BCPs) between atoms provides valuable information about the nature of the interaction. wiley-vch.de For example, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. In the context of this compound, QTAIM can be used to characterize the Pb-Cl and Pb-C bonds, providing a quantitative measure of their covalent and ionic character. It can also be used to identify and analyze weaker non-covalent interactions, such as intramolecular π-stacking or hydrogen bonds, which can influence the molecule's conformation and crystal packing. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation and characterization. arxiv.orgquantumsimulations.de
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for interpreting experimental NMR spectra. mdpi.com For heavy nuclei like lead-207 (B76081) (²⁰⁷Pb), these calculations are particularly challenging due to the large relativistic effects. acs.orgresearchgate.net
The prediction of ²⁰⁷Pb NMR chemical shifts requires the inclusion of relativistic effects, especially spin-orbit coupling. acs.orgnih.gov DFT methods, combined with relativistic Hamiltonians like ZORA, have been shown to provide reliable predictions of ²⁰⁷Pb chemical shifts. acs.orgnih.gov A recent benchmark study on ²⁰⁷Pb NMR chemical shift calculations highlighted the importance of using the spin-orbit variant of ZORA for accurate results. acs.org The choice of density functional and basis set also significantly impacts the accuracy of the predicted shifts. acs.org
Calculations of one-bond spin-spin coupling constants, ¹J(²⁰⁷Pb, ¹³C) and ¹J(²⁰⁷Pb, ³⁵/³⁷Cl), also provide insight into the bonding environment of the lead atom. A combined experimental and theoretical study on triphenyl group-14 chlorides systematically investigated these couplings. The study found that the magnitude of the reduced coupling constant, ¹K(X,Cl), increases down the group, a trend that was successfully reproduced by ZORA-DFT calculations. These calculations revealed that the Fermi-contact term is the dominant contributor to the isotropic coupling constant, while spin-dipolar and paramagnetic spin-orbit mechanisms are significant for the anisotropy of the coupling tensor.
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| ¹K(Pb,Cl)iso (T² J⁻¹) | Significantly influenced by relativistic effects | ZORA-DFT | |
| Δ¹K(Pb,Cl) (T² J⁻¹) | Significant contributions from spin-dipolar and paramagnetic spin-orbit mechanisms | ZORA-DFT |
Mechanistic Insights from Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers, these simulations provide a detailed, atomistic view of reaction pathways.
For instance, computational studies can be employed to investigate the nucleophilic substitution reactions at the lead center. DFT calculations can model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the leaving group (the chloride ion). These simulations can help to distinguish between different possible mechanisms, such as associative, dissociative, or interchange pathways.
Furthermore, computational studies have been used to understand the interactions of this compound with biological systems. For example, computer simulations have been used to model the interaction of this compound with model membranes, providing insights into its toxic effects. researchgate.netresearchgate.net These simulations can reveal how the molecule partitions into the lipid bilayer and how it affects membrane properties such as fluidity. researchgate.netnih.gov Additionally, molecular dynamics (MD) simulations have been used to study the binding of chloride ions, a component of this compound, within protein cavities, which can have implications for understanding its biological transport and interactions. pnas.org Computational investigations into the reaction of the phosphaethynolate anion with this compound have also been performed, elucidating the formation mechanism of the resulting products through detailed NMR-spectroscopic and computational studies. ethz.ch
Reaction Pathway Analysis and Transition State Identification
The study of reaction pathways and the identification of transition states are fundamental to understanding the chemical reactivity of a compound. For this compound, while specific detailed reaction pathway analyses are not extensively documented in publicly available literature, the general methodologies for such investigations are well-established in computational chemistry.
These analyses typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. koreascience.krmdpi.com
For a compound like this compound, reaction pathway analysis could elucidate mechanisms of ligand exchange, dissociation, or reactions with biological molecules. For instance, understanding the pathway for the cleavage of the lead-chlorine or lead-carbon bonds is critical for predicting its reactivity and environmental fate. The computational search for a transition state often employs algorithms like the synchronous transit-guided quasi-Newton (STQN) method or dimer method. Once located, the transition state is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Characterization of Non-Covalent Interactions and Secondary Bonding
Non-covalent interactions play a crucial role in the structure, stability, and reactivity of organometallic compounds. In the case of this compound, both intramolecular and intermolecular non-covalent interactions are of interest.
Theoretical calculations, particularly DFT, have been employed to investigate these interactions. For instance, a study on the structurally related compound, (o-methoxybenzyl)diphenyllead chloride, used DFT calculations to probe the intramolecular Pb---O interaction. This secondary bonding, a type of non-covalent interaction, was found to be significant and was enhanced by the presence of the electron-withdrawing chlorine atom, which increases the Lewis acidity of the lead center. researchgate.net
Furthermore, ZORA-DFT (Zeroth-Order Regular Approximation) calculations have been used to study the one-bond nuclear spin-spin coupling constants in solid triphenyl group-14 chlorides, including this compound. These calculations provide insight into the nature of the chemical bond and the electronic environment of the nuclei, which are influenced by both covalent and non-covalent interactions within the crystal lattice.
The table below summarizes some calculated properties related to the electronic structure of this compound and related compounds.
| Compound | Interaction/Property | Calculated Value/Observation |
| (o-methoxybenzyl)diphenyllead chloride | Intramolecular Pb---O distance | Enhanced interaction due to the presence of the chlorine atom. researchgate.net |
| This compound | 1J(207Pb, 13C) coupling | Provides information on the s-character of the Pb-C bond. |
| This compound | 1J(207Pb, 35/37Cl) coupling | Reflects the nature of the Pb-Cl bond. |
This table is generated based on findings from computational studies on this compound and related compounds.
Elucidation of Molecular Transformations and Stability
For example, computational studies can explore the stability of this compound with respect to dissociation into ions, such as the triphenyllead cation ([Ph3Pb]+) and the chloride anion (Cl-), in different solvent environments. The speciation of this compound in solution is crucial for its biological activity, as different species will have varying lipophilicity and ability to interact with biological membranes. It has been suggested that various ionic and nonionic forms of this compound may exist depending on the experimental conditions. nih.gov
Furthermore, theoretical calculations can shed light on the stability of the triphenyllead moiety itself. The strength of the lead-carbon bonds can be assessed, and potential decomposition pathways, such as the cleavage of phenyl groups, can be investigated. The relative stability of aryllead halides compared to their alkyl counterparts has been noted, with the aryl derivatives generally exhibiting greater stability. researchgate.net
Computational Toxicology and Structure-Activity Relationship Modeling
Computational toxicology aims to predict the adverse effects of chemicals using computational models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this field. nih.gov
Correlation of Electronic Properties with Biological Effects
A central tenet of QSAR is that the biological activity of a chemical is related to its molecular structure and, by extension, its electronic properties. For this compound, understanding how its electronic characteristics influence its toxicity is a key area of research.
While specific QSAR models that directly correlate calculated electronic properties of this compound with its biological effects are not widely reported, general principles from studies on related organometallic compounds can be informative. For organotin compounds, for example, it has been found that hydrophobicity is a dominant factor in determining toxicity, often overshadowing electronic effects. This suggests that the ability of the compound to partition into biological membranes is a primary driver of its adverse effects.
However, electronic properties still play a role. The polarity of the Pb-Cl bond, the charge distribution across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO) can all influence how this compound interacts with biological macromolecules. For instance, the electrostatic potential of the molecule can guide its interaction with charged residues on proteins or with the phosphate (B84403) backbone of DNA. Quantum chemistry methods can be used to calculate these electronic descriptors, which can then be used as input for developing QSAR models. The toxicity of organolead compounds is often associated with their ability to bind to sulfhydryl groups in proteins, an interaction that is fundamentally electronic in nature.
The table below lists some electronic properties that can be calculated computationally and their potential relevance to the biological activity of this compound.
| Electronic Property | Relevance to Biological Effects |
| Dipole Moment | Influences solubility and the ability to cross biological membranes. |
| Partial Atomic Charges | Determines sites of electrostatic interaction with biological targets. |
| HOMO/LUMO Energies | Related to the reactivity of the molecule and its potential to engage in redox processes. |
| Molecular Electrostatic Potential | Provides a map of the charge distribution and predicts regions of electrophilic/nucleophilic attack. |
This table outlines key electronic descriptors and their general importance in computational toxicology.
Future Research Directions and Emerging Trends in Triphenyllead Chloride Chemistry
Development of Novel Organolead Compounds with Tailored Properties
The exploration of new organolead compounds is a key area of future research. The goal is to synthesize molecules with specific, pre-determined properties for a range of applications. This involves modifying the organic groups attached to the lead atom to fine-tune the electronic and steric characteristics of the compound.
One significant area of focus is the synthesis of organolead halide perovskites. rsc.orgscielo.org.mx These materials have shown exceptional promise in photovoltaic and optoelectronic applications due to their broad light absorption and long carrier diffusion lengths. scielo.org.mxresearchgate.netacs.org Future work will likely involve the synthesis of new perovskite compositions, potentially incorporating triphenyllead moieties or similar complex organic cations, to further enhance their efficiency and stability. scielo.org.mxacs.org The ability to tune the bandgap energies of perovskite materials through compositional and dimensional control is a powerful tool for creating materials optimized for specific applications. scielo.org.mx
Sustainable Synthesis and Catalytic Applications
A major thrust in modern chemistry is the development of sustainable processes, and organolead chemistry is no exception. Future research will increasingly focus on greener synthesis routes for triphenyllead chloride and its derivatives, minimizing waste and energy consumption. socialresearchfoundation.com
Design of Next-Generation Organometallic Catalysts
Organometallic compounds are crucial in catalysis, and there is a continuous drive to develop next-generation catalysts with superior activity, selectivity, and stability. socialresearchfoundation.comalfachemic.comsolubilityofthings.comacs.org While organotin compounds have been widely used, organolead compounds, being more reactive, offer potential advantages in certain coupling reactions, particularly for synthesizing sterically hindered biaryls. wikipedia.orgchemeurope.com
Future research will likely explore the catalytic potential of this compound and related compounds in a broader range of organic transformations. This includes their use in polymerization reactions, as has been demonstrated with other organolead compounds in the production of polyurethane foams. chimia.chlibretexts.org The development of catalysts that can operate under milder conditions and in greener solvents is a key objective. socialresearchfoundation.com
Renewable Energy Applications (e.g., H2 Production, CO2 Reduction)
The application of organolead compounds in renewable energy technologies is an exciting and rapidly developing field. solubilityofthings.com Organolead halide perovskites, for instance, are being investigated for their potential in photocatalytic hydrogen production and carbon dioxide (CO2) reduction. researchgate.netbohrium.comresearchgate.net
Recent studies have shown that certain water-stable organolead iodide materials can photocatalytically reduce CO2 in aqueous solutions. researchgate.net For example, a perovskite-like organolead iodide crystalline material, when combined with a gold co-catalyst, demonstrated steady electron generation for CO2 reduction under simulated sunlight. researchgate.net Similarly, research into organometallic complexes for clean hydrogen production from sources like methanol-water mixtures highlights the potential for these compounds to contribute to a hydrogen-based economy. nih.gov The development of efficient and stable organolead-based photocatalysts for these processes is a significant area for future investigation. researchgate.netbohrium.comresearchgate.net
Enhanced Stability and Performance of Organolead-Based Materials
A critical challenge for the widespread application of organolead compounds, particularly in devices, is their stability. rsc.orgscielo.org.mxbohrium.com Addressing this issue is a major focus of current and future research.
Strategies for Intrinsic Structural Stability in Perovskites
For organolead halide perovskites, which are prone to degradation in the presence of moisture, heat, and light, enhancing intrinsic stability is paramount. rsc.orgscielo.org.mxacs.orgnih.gov One promising strategy is the use of coordinating anionic organic linkers to create organolead halide-based coordination polymers. acs.orgnih.gov These materials exhibit greater intrinsic stability compared to ionically bonded perovskite structures. acs.orgnih.gov
Another approach involves the use of quasi-2D Ruddlesden-Popper perovskites, which have shown significantly greater moisture stability compared to their 3D counterparts. acs.orgresearchgate.net Research has indicated that these materials degrade via a unique pathway that forms a passivating surface layer, protecting the bulk material from further degradation. acs.org Further exploration of these and other strategies to engineer intrinsic stability will be crucial for the commercialization of perovskite-based technologies. frontiersin.orgacs.org
Integration with Nanotechnology for Smart Materials
The integration of organolead compounds with nanotechnology opens up possibilities for the creation of "smart" materials with responsive properties. solubilityofthings.com These materials could be designed to react to external stimuli such as light, temperature, or pH. solubilityofthings.com
For example, organometallic compounds are already being used to create protective nano-coatings and sensitive nanosensors. solubilityofthings.com Future research could explore the use of this compound and its derivatives in the development of advanced materials like organometallic polymers and metal-organic frameworks (MOFs). sciltp.com These materials have potential applications in areas such as drug delivery, adaptive coatings, and flexible electronics. solubilityofthings.comsciltp.com The unique properties of organolead compounds could be harnessed to create novel nanomaterials with tailored functionalities. sciltp.com
Interactive Data Table: Research Directions in this compound Chemistry
| Research Area | Focus | Key Objectives |
| Novel Organolead Compounds | Synthesis of new compounds with tailored electronic and steric properties. | Enhance performance in photovoltaics and optoelectronics. |
| Sustainable Synthesis | Development of greener and more efficient synthetic routes. | Minimize waste and energy consumption in chemical production. |
| Catalysis | Design of next-generation organometallic catalysts. | Improve activity, selectivity, and stability in organic reactions. |
| Renewable Energy | Application in photocatalytic H2 production and CO2 reduction. | Develop efficient and stable materials for clean energy technologies. |
| Material Stability | Enhancement of intrinsic and extrinsic stability of organolead-based materials. | Overcome degradation issues for practical device applications. |
| Nanotechnology Integration | Creation of smart materials with responsive properties. | Develop novel materials for drug delivery, sensors, and electronics. |
Advanced Analytical Methodologies for Trace Analysis and Speciation
The accurate detection and quantification of this compound (TPhL), especially at trace levels in complex environmental and biological samples, remain a significant analytical challenge. Future research is increasingly focused on developing more sensitive, selective, and efficient analytical methodologies.
Development of New Derivatization Agents and Extraction Techniques
A critical area of development is the synthesis and application of novel derivatization agents. Derivatization modifies the analyte to improve its chromatographic behavior and detection sensitivity. research-solution.comnih.gov For instance, the use of 2-nitrophenylhydrazine (B1229437) as a derivatization reagent has shown promise for the analysis of acyl chlorides, a class of compounds with reactivity challenges similar to some organolead species. nih.gov This reagent creates derivatives with strong UV absorbance at wavelengths that minimize matrix interference. nih.gov Future work will likely explore other nitro-substituted anilines and phenylhydrazines to enhance the detectability of this compound and its degradation products. nih.gov
Furthermore, advancements in extraction techniques are crucial for isolating this compound from complex matrices. Techniques like ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) are being explored to preconcentrate analytes, thereby increasing the sensitivity of subsequent analyses. nih.gov
| Derivatization Approach | Target Analyte Class | Advantage | Reference |
| 2-Nitrophenylhydrazine | Acyl chlorides | Creates derivatives with strong UV absorbance, minimizing matrix interference. | nih.gov |
| o-Phthalaldehyde (OPA) | Primary amines and amino acids | Produces highly fluorescent isoindole derivatives for sensitive detection. | libretexts.org |
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, alcohols, etc. | Adds a halogenated group, enhancing the response of electron capture detectors. | libretexts.org |
Hyphenated Techniques for Complex Environmental Matrices
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the speciation of organolead compounds in intricate environmental samples. ajrconline.orgresearchgate.netnumberanalytics.com The online coupling of separation and detection minimizes contamination and allows for automation. researchgate.net
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful and popular technique for elemental speciation. frontiersin.orgnih.gov This method allows for the separation of different lead species, such as inorganic lead, triethyllead (B1240127) chloride, and this compound, followed by highly sensitive detection. researchgate.net Reversed-phase ion-pair chromatography is a commonly used separation mode. researchgate.net The use of gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to achieve adequate separation of various organolead compounds with different polarities. For instance, a step gradient from a lower to a higher percentage of methanol (B129727) can be employed to separate inorganic lead, triethyllead, and triphenyllead. researchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is another widely used hyphenated technique, particularly for the analysis of volatile compounds. numberanalytics.com For less volatile species like this compound, derivatization is often required to increase their volatility.
Future trends will likely involve the further refinement of these hyphenated techniques, including the development of more robust interfaces and the use of high-resolution mass spectrometry to improve selectivity and lower detection limits. numberanalytics.com The coupling of multiple analytical techniques, such as LC-NMR-MS, offers the potential for unparalleled chemical information from complex mixtures. ajrconline.org
| Hyphenated Technique | Application for this compound | Key Advantages |
| HPLC-ICP-MS | Speciation of inorganic and organolead compounds. | High sensitivity, elemental specificity, ability to analyze non-volatile compounds. researchgate.netfrontiersin.org |
| GC-MS | Analysis of volatile organolead compounds (often after derivatization). | High resolution, widely available. numberanalytics.com |
| LC-NMR-MS | Detailed structural elucidation of unknown organolead species. | Provides comprehensive structural and mass information. ajrconline.org |
Deeper Understanding of Molecular Toxicology and Biochemical Pathways
Understanding the precise mechanisms by which this compound exerts its toxic effects at the molecular level is a critical area of ongoing research.
Comprehensive Investigation of Interaction Mechanisms with Biomolecules
This compound is known to interact with various biomolecules, leading to cellular dysfunction. Studies have shown that it can decrease the content of sulfhydryl (SH) groups in proteins like serum albumin, suggesting a mechanism of toxicity related to protein modification. researchgate.netresearchgate.net The interaction of this compound with membranes is also a key aspect of its toxicity. It has been found to increase the fluidity of liposome (B1194612) membranes and can enhance the pro-oxidant effects of UVB radiation, suggesting the formation of radical species. researchgate.netresearchgate.net
Future research will focus on a more comprehensive investigation of these interactions. This includes identifying specific protein targets and elucidating the chemical nature of the modifications induced by this compound. Techniques like surface plasmon resonance (SPR) can be employed to study the binding interactions between this compound and biomolecules in real-time. wisdompress.co.in
Role of Speciation in Biological Activity and Environmental Fate
The chemical form, or speciation, of lead is a crucial determinant of its toxicity and behavior in the environment. nih.govresearchgate.net Different organolead compounds exhibit varying degrees of toxicity, which is often linked to their hydrophobicity and ability to penetrate biological membranes. researchgate.net For instance, the toxicity of organolead compounds can be significantly higher than that of inorganic lead. researchgate.net
The speciation of this compound can be influenced by environmental factors such as pH. nih.gov It is hypothesized that different ionic and nonionic forms of this compound can exist, and these species may have different lipophilicity and, consequently, different effects on biological membranes. nih.gov
Future research needs to focus on elucidating the transformation pathways of this compound in various environmental compartments and understanding how these transformations affect its bioavailability and toxicity. This knowledge is essential for accurate risk assessment and the development of effective remediation strategies.
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental data with computational methods offers a powerful strategy to gain deeper insights into the behavior and toxicity of this compound. nih.gov Computational chemistry can be used to model the interactions of this compound with biological targets, providing a molecular-level understanding that can be difficult to obtain through experiments alone. acs.orgresearchgate.net
For example, quantum chemical modeling can be used to predict the structures and properties of this compound and its derivatives, helping to rationalize experimental observations. ineos.ac.ru Molecular dynamics simulations can be employed to study the interactions of this compound with lipid bilayers, providing insights into how it disrupts membrane structure and function. nih.gov
By combining experimental techniques like spectroscopy and X-ray crystallography with computational modeling, researchers can build more accurate and detailed models of the molecular mechanisms underlying the toxicity of this compound. This synergistic approach will be crucial for predicting the environmental fate and biological effects of this compound and for designing safer alternatives.
Q & A
Q. What are the standard synthetic routes for Triphenyllead chloride, and how are the products characterized?
this compound is typically synthesized via transmetallation reactions. A common method involves reacting lead(II) chloride with phenylmagnesium bromide (Grignard reagent) in anhydrous ether under inert conditions. The product is characterized using:
- NMR spectroscopy (¹H, ¹³C, and ²⁰⁷Pb NMR) to confirm bonding environments .
- X-ray crystallography to determine molecular geometry and Pb-Cl bond metrics .
- Elemental analysis to verify purity (>95% is typical for research-grade samples). Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Anhydrous Et₂O | 25 | 78 | 96 |
| THF | 0 | 65 | 92 |
Q. What spectroscopic techniques are most effective for studying the coordination chemistry of this compound?
Q. How should researchers handle contradictions in reported crystallographic data for this compound?
Discrepancies in bond lengths or angles (e.g., Pb-Cl ranging from 2.45–2.60 Å across studies) may arise from:
- Crystallization solvents affecting packing forces.
- Temperature-dependent polymorphism . Mitigation strategies include replicating experiments under identical conditions and performing DFT calculations to model lattice effects .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
this compound acts as a transmetallation agent in Stille-type couplings. Key steps:
Q. How do computational studies resolve discrepancies between experimental and theoretical bonding parameters?
DFT calculations (e.g., B3LYP/def2-TZVP) often overestimate Pb-C bond lengths due to relativistic effects. Hybrid methods incorporating spin-orbit coupling corrections improve alignment with X-ray data. For example:
Q. What strategies optimize the stability of this compound in solution for kinetic studies?
Degradation pathways (e.g., hydrolysis or disproportionation) are minimized by:
- Using aprotic solvents (toluene, DMF).
- Maintaining low temperatures (−20°C) during storage.
- Adding Lewis acids (e.g., AlCl₃) to sequester trace moisture .
Q. How can researchers address gaps in toxicological data for this compound in biomedical applications?
Limited acute toxicity data necessitate:
- In vitro assays (e.g., MTT tests on HEK293 cells) to establish IC₅₀ values.
- Environmental fate studies tracking Pb leaching in aqueous systems (ICP-MS detection limits: 0.1 ppb) .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, inert atmosphere protocols) in supplemental materials to enable replication .
- Data Validation : Cross-validate spectroscopic results with independent techniques (e.g., XRD + Raman) .
- Literature Gaps : Use Google Scholar alerts for new publications on lead organometallics, filtered by citations/year to prioritize high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
